

Methylamino-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Methylamino-PEG3-t-butyl ester

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CAS Number: 217817-03-3

This in-depth technical guide provides essential information on **Methylamino-PEG3-t-butyl ester**, a heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Compound Specifications

Methylamino-PEG3-t-butyl ester is a versatile chemical tool featuring a secondary amine (methylamino) and a t-butyl protected carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure provides a valuable building block for conjugating molecules while imparting increased hydrophilicity.

Property	Value	Source
CAS Number	217817-03-3	[1]
Molecular Formula	C14H29NO5	[1]
Molecular Weight	291.38 g/mol	[1]
Appearance	Varies (typically a liquid or oil)	Supplier Data
Purity	≥95%	[1]
Storage Conditions	2-8°C, sealed, dry	[2]

Physicochemical Properties

The physicochemical properties of **Methylamino-PEG3-t-butyl ester** are largely influenced by its PEG chain, which enhances solubility in aqueous and many organic solvents. Detailed experimental data for this specific molecule is not extensively published; however, the properties of similar PEG3 linkers provide a reliable reference.

Property	Description	Reference
Solubility	Soluble in water, DMSO, DCM, and DMF.	[3]
Reactivity	The methylamino group is a nucleophile that readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The t-butyl ester is a protecting group for the carboxylic acid, which is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid).	[4][5]
Hydrophilicity	The PEG3 spacer imparts significant hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.	[6]

Applications in Drug Development

The primary application of **Methylamino-PEG3-t-butyl ester** is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[9]

The key features of **Methylamino-PEG3-t-butyl ester** in this context are:

- **Hydrophilic Spacer:** The PEG linker can improve the solubility of the often large and hydrophobic PROTAC molecule.[6]

- **Flexibility:** The flexible PEG chain allows for the necessary conformational adjustments to facilitate the formation of the ternary complex.
- **Defined Length:** As a monodisperse PEG linker, it provides a precise and consistent length, which is important for optimizing the distance between the two ends of the PROTAC.
- **Orthogonal Reactivity:** The methylamino and protected carboxyl groups allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.

Experimental Protocols

While a specific, detailed synthesis protocol for **Methylamino-PEG3-t-butyl ester** is not readily available in the public domain due to its nature as a commercial product, the following protocols are representative of how this linker is used in the synthesis of a PROTAC.

General Protocol for Coupling of Methylamino-PEG3-t-butyl Ester to a Carboxylic Acid

This protocol describes the formation of an amide bond between the methylamino group of the linker and a carboxylic acid, which could be a component of a target protein ligand.

Materials:

- **Methylamino-PEG3-t-butyl ester**
- Carboxylic acid-containing molecule (e.g., a warhead for the target protein)
- Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add **Methylamino-PEG3-t-butyl ester** (1.0-1.2 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
- The organic layer is then dried, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the desired conjugate.

General Protocol for Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid, which can then be coupled to an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

- t-Butyl ester-containing conjugate from the previous step
- Deprotection reagent: TFA (Trifluoroacetic acid)
- Solvent: DCM (Dichloromethane)

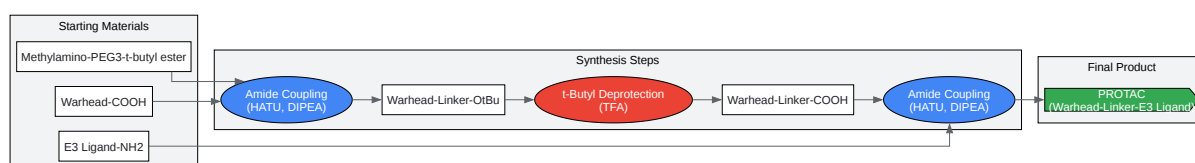
Procedure:

- Dissolve the t-butyl ester-containing conjugate in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
- Remove the solvent and excess TFA under reduced pressure.

- To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 times).
- The resulting crude carboxylic acid can often be used in the next step without further purification.

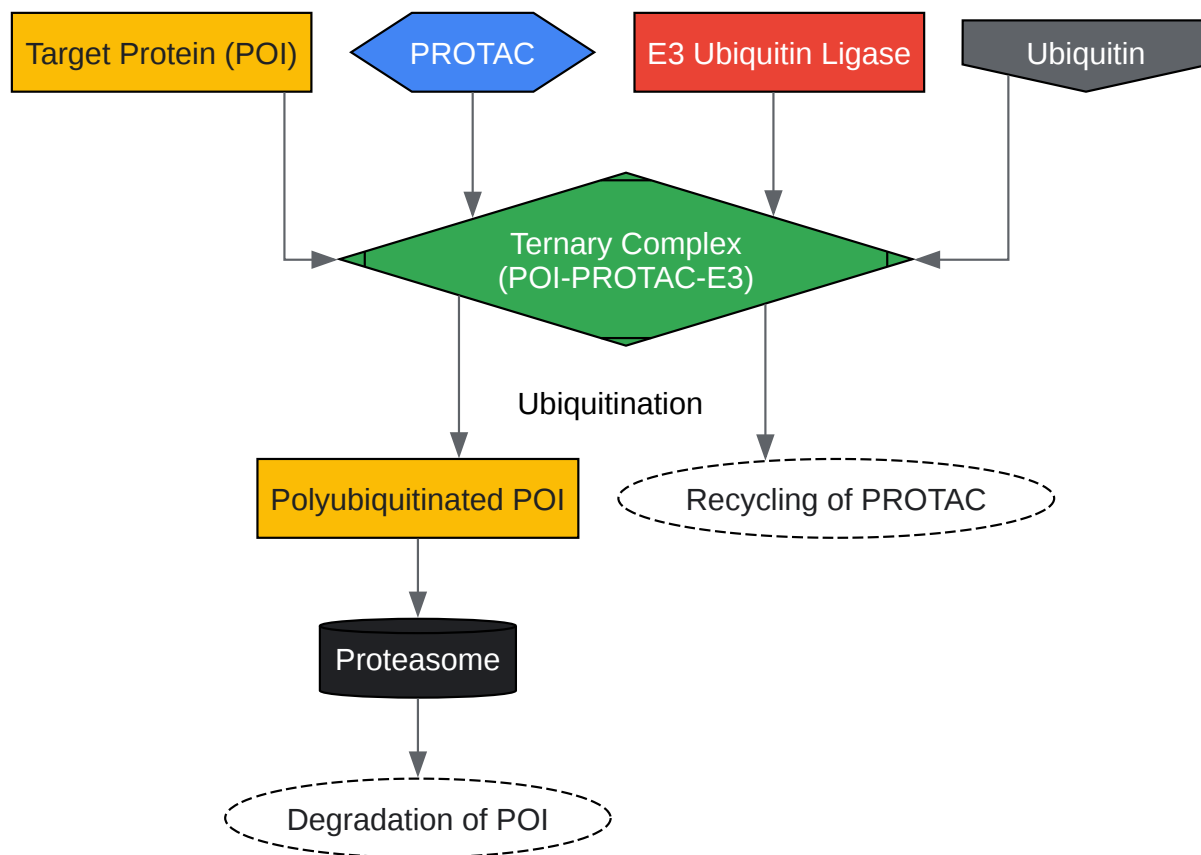
Logical and Signaling Pathway Visualizations

The following diagrams illustrate the key workflows and pathways involving **Methylamino-PEG3-t-butyl ester**.



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Caption: A representative workflow for the synthesis of a PROTAC using **Methylamino-PEG3-t-butyl ester**.



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Caption: The signaling pathway of PROTAC-mediated protein degradation.

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